molecular formula C17H11BrClNO4S2 B2879451 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate CAS No. 896304-45-3

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

Cat. No.: B2879451
CAS No.: 896304-45-3
M. Wt: 472.75
InChI Key: PRKGSWKBGTZOTE-UHFFFAOYSA-N
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Description

The compound “6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate” is a complex organic molecule that features a combination of thiazole, pyran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 2-bromo-4-methylthiazole with a suitable thiol under basic conditions.

    Pyran Ring Construction: The next step involves the construction of the pyran ring. This can be done through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.

    Benzoate Esterification: The final step is the esterification of the pyran derivative with 5-bromo-2-chlorobenzoic acid. This can be carried out using standard esterification techniques, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.

    Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogens on the benzoate ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pyran ring.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology

The compound’s potential biological activity can be explored in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The thiazole and pyran rings are known to interact with various biological targets, which could be exploited in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
  • 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-bromobenzoate

Uniqueness

The presence of both bromine and chlorine atoms on the benzoate moiety makes this compound unique compared to its analogs

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO4S2/c1-9-7-25-17(20-9)26-8-11-5-14(21)15(6-23-11)24-16(22)12-4-10(18)2-3-13(12)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKGSWKBGTZOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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